

Application Notes and Protocols for BMS-933043 in Electrophysiology Patch-Clamp Studies

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Compound of Interest

Compound Name: BMS-933043

Cat. No.: B606270

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Introduction

BMS-933043 is a potent and selective partial agonist of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR)[1]. The $\alpha 7$ nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various physiological processes, including learning, memory, and attention. Dysregulation of $\alpha 7$ nAChR function has been linked to neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease[2][3]. As a selective modulator, **BMS-933043** serves as a critical tool for investigating the therapeutic potential of targeting the $\alpha 7$ nAChR.

These application notes provide detailed protocols for the characterization of **BMS-933043** using whole-cell patch-clamp electrophysiology in a heterologous expression system.

Mechanism of Action

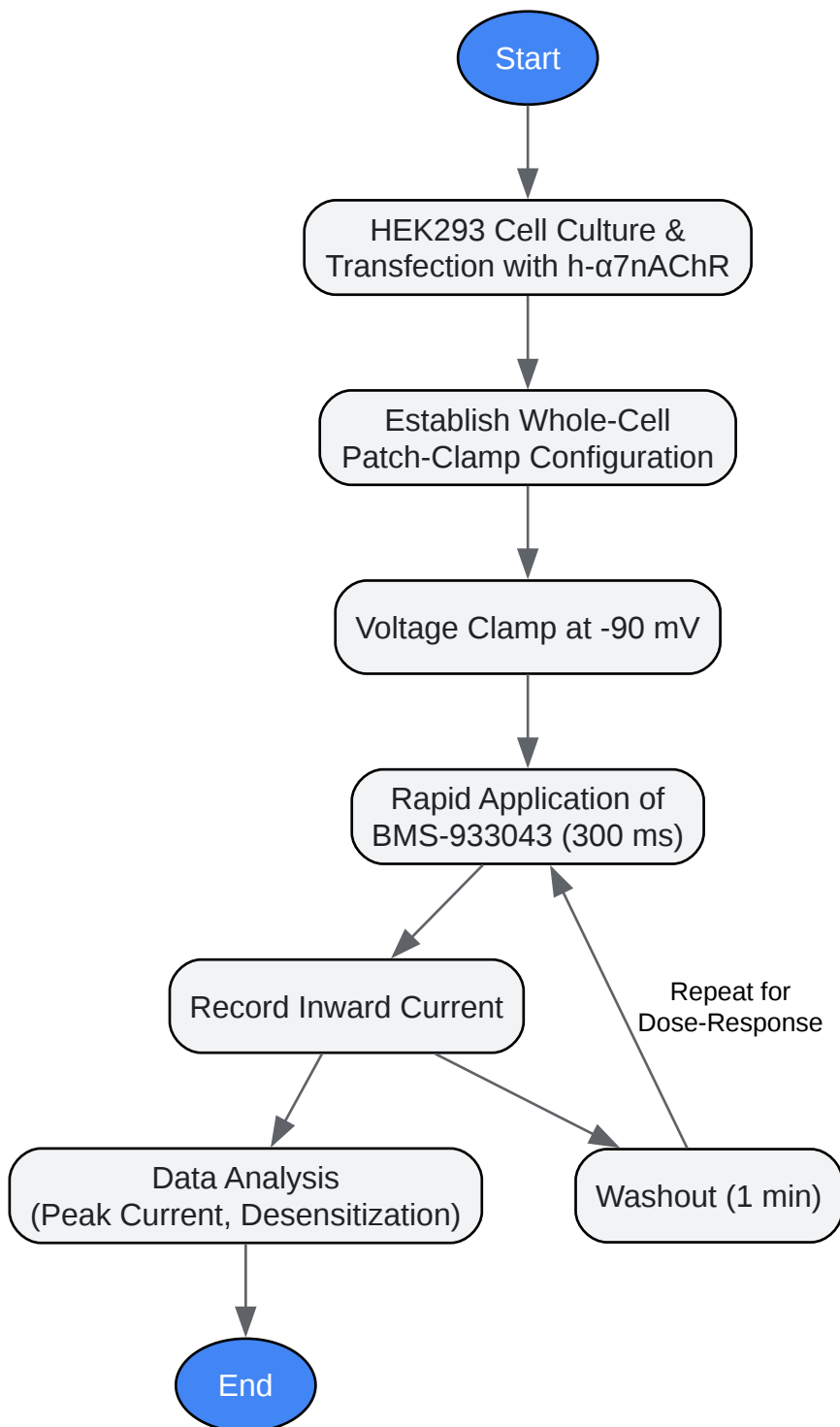
BMS-933043 acts as a partial agonist at the orthosteric binding site of the $\alpha 7$ nAChR. Upon binding, it stabilizes the open conformation of the channel, leading to an influx of cations, primarily Ca^{2+} and Na^{+} , and subsequent depolarization of the cell membrane[1][3]. The partial agonism of **BMS-933043** suggests that it produces a submaximal response compared to the endogenous full agonist, acetylcholine (ACh). This property can be advantageous in therapeutic applications, potentially reducing the rapid desensitization that is characteristic of $\alpha 7$ nAChR activation by full agonists[4][5].

Data Presentation

The following table summarizes the in vitro electrophysiological and binding properties of **BMS-933043** at rat and human $\alpha 7$ nAChRs.

Parameter	Species	Value	Assay Conditions	Reference
EC ₅₀	Rat	0.14 μ M	Whole-cell voltage clamp on HEK293 cells	[1]
EC ₅₀	Human	0.29 μ M	Whole-cell voltage clamp on HEK293 cells	[1]
K _i	Rat	3.3 nM	Native receptor binding affinity	[1]
K _i	Human	8.1 nM	Recombinant receptor binding affinity	[1]

Mandatory Visualizations



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References

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- 2. Making sure you're not a bot! [nanion.de]
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- 4. Activation of $\alpha 7$ Nicotinic Receptors by Orthosteric and Allosteric Agonists: Influence on Single-Channel Kinetics and Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
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